molecular formula C10H7IN2O B1185157 3-(6-Iodopyrimidin-4-yl)phenol

3-(6-Iodopyrimidin-4-yl)phenol

Cat. No.: B1185157
M. Wt: 298.083
InChI Key: DXSYZVJEIPTZIF-UHFFFAOYSA-N
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Description

3-(6-Iodopyrimidin-4-yl)phenol is a pyrimidine derivative featuring an iodine atom at the 6-position of the pyrimidine ring and a phenol group at the 4-position. Pyrimidine derivatives are widely studied for their roles in medicinal chemistry, materials science, and organic synthesis due to their electronic and steric properties.

Properties

Molecular Formula

C10H7IN2O

Molecular Weight

298.083

IUPAC Name

3-(6-iodopyrimidin-4-yl)phenol

InChI

InChI=1S/C10H7IN2O/c11-10-5-9(12-6-13-10)7-2-1-3-8(14)4-7/h1-6,14H

InChI Key

DXSYZVJEIPTZIF-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)O)C2=CC(=NC=N2)I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-(6-Iodopyrimidin-4-yl)phenol with pyrimidine and phenol derivatives from the evidence, focusing on substituent effects, molecular properties, and hypothesized applications.

Table 1: Structural and Property Comparison of Pyrimidine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Hypothesized Properties Reference
This compound C₁₀H₇IN₂O 297.9 (calculated) 6-Iodo, 4-Phenol High density, polar, acidic phenol -
6-(3-Chlorophenyl)-2-cyclopropylpyrimidin-4-ol C₁₃H₁₂ClN₃O 261.71 (calculated) 3-Cl-Ph, 2-Cyclopropyl, 4-OH Moderate lipophilicity, steric hindrance
6-(3,5-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine C₁₇H₉Cl₂F₃N₂ 369.20 3,5-diCl-Ph, 2-Ph, 4-CF₃ High hydrophobicity, electron-deficient
4-Acetoxy-3-methoxybenzaldehyde (Acetovanillin) C₁₀H₁₀O₄ 194.19 Acetate ester, methoxy Lower acidity than free phenol

Key Comparisons:

Substituent Effects on Pyrimidine Ring Iodine vs. Chlorine: The iodine atom in the target compound increases molecular weight and polarizability compared to chlorine in 6-(3-chlorophenyl)-2-cyclopropylpyrimidin-4-ol . Iodine’s larger atomic radius may enhance halogen bonding, a property relevant in crystal engineering or drug design. Electron-Withdrawing Groups: The trifluoromethyl group in ’s compound (4-CF₃) creates an electron-deficient pyrimidine ring, contrasting with the electron-rich phenol group in the target compound .

Phenol Group vs. Hydroxyl/Ester Derivatives The phenol group in the target compound is more acidic (pKa ~10) than the hydroxyl group in 6-(3-chlorophenyl)-2-cyclopropylpyrimidin-4-ol (pKa ~13–15 for aliphatic alcohols) due to aromatic stabilization of the phenoxide ion . Compared to phenol esters like acetovanillin (), the free phenol in the target compound has higher reactivity in nucleophilic substitution or oxidation reactions .

In contrast, the iodine and phenol groups in the target compound may balance lipophilicity and solubility . The dichlorophenyl and trifluoromethyl groups in ’s compound enhance hydrophobicity, whereas the target’s phenol group improves aqueous solubility .

Notes

Limitations: Direct experimental data for this compound are absent in the provided evidence. Comparisons rely on structural analogs and general chemical principles.

Synthetic and Analytical Tools : Crystallographic methods (e.g., SHELX ) and density functional theory (e.g., Colle-Salvetti ) could elucidate the target compound’s structure and electronic properties.

Potential Applications: Iodine’s heavy atom effect makes the compound a candidate for X-ray crystallography or radiopharmaceuticals, while the phenol group could facilitate conjugation in polymer synthesis .

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